molecular formula C35H36O16 B15354689 Barbaloin, heptaacetate

Barbaloin, heptaacetate

Cat. No.: B15354689
M. Wt: 712.6 g/mol
InChI Key: BCGOCQLKVPJNOS-NWBYXJRXSA-N
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Description

Barbaloin, heptaacetate is a derivative of barbaloin, a natural anthraquinone glycoside found in the roots of the aloe plant. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Properties

Molecular Formula

C35H36O16

Molecular Weight

712.6 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[(9S)-4,5-diacetyloxy-2-(acetyloxymethyl)-10-oxo-9H-anthracen-9-yl]oxan-2-yl]methyl acetate

InChI

InChI=1S/C35H36O16/c1-15(36)44-13-22-11-24-28(23-9-8-10-25(46-17(3)38)29(23)31(43)30(24)26(12-22)47-18(4)39)33-35(50-21(7)42)34(49-20(6)41)32(48-19(5)40)27(51-33)14-45-16(2)37/h8-12,27-28,32-35H,13-14H2,1-7H3/t27-,28+,32-,33+,34+,35+/m1/s1

InChI Key

BCGOCQLKVPJNOS-NWBYXJRXSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[C@H]2C3=C(C(=CC=C3)OC(=O)C)C(=O)C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(=CC=C3)OC(=O)C)C(=O)C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Barbaloin, heptaacetate can be synthesized through the acetylation of barbaloin using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at elevated temperatures to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of barbaloin from aloe vera leaves followed by purification and subsequent acetylation. The process requires careful control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Acetylation of Barbaloin to Form Heptaacetate

Barbaloin undergoes acetylation with acetic anhydride in pyridine to yield barbaloin heptaacetate. This reaction replaces all seven hydroxyl groups in barbaloin with acetyl moieties .

Reaction Conditions :

  • Reagents : Acetic anhydride, pyridine.

  • Product : Barbaloin heptaacetate (C₃₅H₃₈O₁₆).

  • Melting Point : 113–114°C (sublimes at 105°C) .

Structural Confirmation :

  • UV-Vis : λₘₐₓ (MeOH): 250 nm (logε 3.72), 286 nm (3.81), 310 nm (3.87) .

  • IR : Peaks at 1730–1700 cm⁻¹ (ester C=O), 1610 cm⁻¹ (aromatic C=C), and 1575 cm⁻¹ (anthrone C=O) .

  • NMR : Key signals include δ 3.85 ppm (3H, s, COOCH₃), δ 2.10–2.30 ppm (acetyl CH₃), and δ 4.80 ppm (1H, d, J=6 Hz, anomeric proton) .

Acid Hydrolysis of Barbaloin Heptaacetate

Barbaloin heptaacetate undergoes acid hydrolysis to yield aloe-emodin anthrone diacetate, confirming the glycosidic linkage and acetyl stability .

Reaction Conditions :

  • Reagents : 1% HCl in water.

  • Temperature : Reflux for 1 hour.

  • Product : Aloe-emodin anthrone diacetate (C₁₉H₁₆O₆) .

Key Observations :

  • The sugar moiety (D-glucose) is cleaved, leaving the acetylated aglycone.

  • Melting Point : 257–260°C (sublimes at 200–205°C) .

  • Mass Spectrum : m/z 248 (M⁺), 220 (M⁺–CO), 190, 150, 122 .

Enzymatic Hydrolysis

Barbaloin heptaacetate is resistant to enzymatic hydrolysis by β-glucosidases (e.g., emulsin) .

Reaction Conditions :

  • Enzyme : Emulsin in water.

  • Temperature : 39°C for 32 hours.

  • Outcome : No cleavage of the glycosidic bond observed via TLC .

Thermal Stability and Sublimation

Barbaloin heptaacetate sublimes at 105°C, indicating thermal stability under controlled conditions .

Comparative Reactivity of Acetylated vs. Non-Acetylated Barbaloin

Property Barbaloin Barbaloin Heptaacetate
Solubility Soluble in MeOH, H₂OSoluble in EtOAc, CHCl₃
Hydrolysis Rapid (acid/enzyme)Resistant to enzymatic hydrolysis
Fluorescence Yellow fluorescenceNo fluorescence
Stability Degrades in lightStable under anhydrous conditions

Synthetic Utility

Barbaloin heptaacetate serves as a protected intermediate for further functionalization:

  • Selective Deacetylation : Controlled removal of acetyl groups enables site-specific modifications .

  • Glycosylation Studies : Used to explore anthrone glycoside biosynthesis in Aloe species .

Table 1: Spectroscopic Data for Barbaloin Heptaacetate

Technique Key Peaks
UV-Vis 250, 286, 310 nm (anthrone chromophore)
IR 1730–1700 cm⁻¹ (ester), 1610 cm⁻¹ (aromatic), 1575 cm⁻¹ (anthrone C=O)
¹H NMR δ 3.85 (COOCH₃), δ 2.10–2.30 (7×CH₃CO), δ 4.80 (anomeric H)
¹³C NMR δ 170–175 (acetyl C=O), δ 105–110 (anomeric C), δ 60–85 (sugar carbons)

Table 2: Hydrolysis Products

Reaction Product Yield Key Identifier
Acid hydrolysisAloe-emodin anthrone57 mgm/z 248 (M⁺), IR 1730 cm⁻¹
Enzymatic hydrolysisNo reactionTLC retention factor unchanged

Scientific Research Applications

  • Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.

  • Biology: Barbaloin, heptaacetate exhibits antimicrobial properties, making it useful in the development of new antibiotics.

  • Medicine: Its anti-inflammatory and anticancer properties have been explored for potential therapeutic applications.

  • Industry: this compound is used in the cosmetic industry for its skin-soothing and healing properties.

Mechanism of Action

The mechanism by which barbaloin, heptaacetate exerts its effects involves the modulation of various molecular targets and pathways:

  • Molecular Targets: this compound interacts with cellular receptors and enzymes, leading to the modulation of inflammatory and apoptotic pathways.

  • Pathways Involved: It affects signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Barbaloin, heptaacetate is similar to other anthraquinone glycosides such as aloe-emodin and rhein. it is unique in its higher degree of acetylation, which enhances its stability and bioactivity. Other similar compounds include:

  • Aloe-emodin: A natural anthraquinone glycoside with anti-inflammatory and anticancer properties.

  • Rhein: Another anthraquinone glycoside with similar biological activities.

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